5-(2-(Bromomethyl)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
Overview
Description
5-(2-(Bromomethyl)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a synthetic organic compound characterized by the presence of a bromomethyl group, a trifluoromethyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Bromomethyl)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Bromomethylation: The bromomethyl group can be introduced through the bromination of a methyl group using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
5-(2-(Bromomethyl)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the bromomethyl group.
Radical Reactions: The trifluoromethyl group can participate in radical reactions, such as radical trifluoromethylation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Nucleophilic Substitution: Products include azides, nitriles, and substituted amines.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and alkanes.
Scientific Research Applications
5-(2-(Bromomethyl)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole has several applications in scientific research:
Agrochemicals: It is explored for its potential use as a pesticide or herbicide due to its unique chemical properties.
Materials Science: The compound is investigated for its potential use in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-(2-(Bromomethyl)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability . These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
5-(2-(Chloromethyl)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.
5-(2-(Bromomethyl)phenyl)-1-methyl-3-(difluoromethyl)-1H-pyrazole: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
5-(2-(Bromomethyl)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole is unique due to the combination of its bromomethyl and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. The presence of both groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
5-[2-(bromomethyl)phenyl]-1-methyl-3-(trifluoromethyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrF3N2/c1-18-10(6-11(17-18)12(14,15)16)9-5-3-2-4-8(9)7-13/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKSXAITNFSMJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C2=CC=CC=C2CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40640363 | |
Record name | 5-[2-(Bromomethyl)phenyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
941716-87-6 | |
Record name | 5-[2-(Bromomethyl)phenyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40640363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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